(R)-MLN-4760

Descripción

ORE1001 has been used in trials studying the treatment of Mild to Moderate Ulcerative Colitis. It is an ACE2 inhibitor.

ORE-1001 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Propiedades

IUPAC Name |

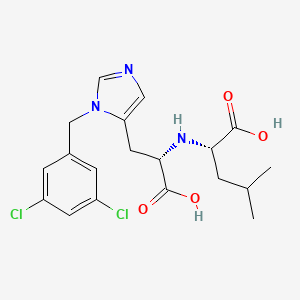

(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCRGGIJNDEAB-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184609 | |

| Record name | GL-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305335-31-3 | |

| Record name | GL-1001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305335313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORE-1001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GL-1001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORE-1001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LD0ZHV25K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (R)-MLN-4760

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLN-4760 is a potent and highly selective, cell-permeable inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. This compound acts as a reversible inhibitor that binds with high affinity to the active site of ACE2, effectively blocking its enzymatic activity. This inhibition has significant implications for the renin-angiotensin system and has been explored in various physiological and pathological contexts, including cardiovascular disease and its interaction with the SARS-CoV-2 spike protein.

Core Mechanism of Action

This compound functions as a highly potent and selective inhibitor of ACE2, a key enzyme in the renin-angiotensin system (RAS). Its primary mechanism involves binding to the active site of ACE2, which contains a zinc metalloprotease domain. By emulating the transition state of peptide hydrolysis, this compound effectively blocks the catalytic activity of the enzyme.[1][2]

The inhibitory action of this compound on ACE2 prevents the conversion of Angiotensin II to Angiotensin (1-7). This modulation of the RAS pathway has been shown to have various downstream effects. For instance, in animal models, this compound has been observed to abolish angiotensin II-induced hypertension.[1][2] Furthermore, studies have indicated that the inhibition of ACE2 by this compound can influence signaling pathways involving nitric oxide and hydrogen sulfide.[3][4][5]

Interestingly, while this compound is a potent enzymatic inhibitor of ACE2, its effect on the binding of the SARS-CoV-2 spike protein to ACE2 is not straightforward. Molecular dynamics simulations suggest that this compound binds to the active site of ACE2 but does not significantly block the interaction with the spike protein's receptor-binding domain (RBD).[6] In fact, the binding of the spike protein may even displace this compound from the active site.[6]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in several studies. The following tables summarize the key in vitro inhibitory activities.

| Enzyme | Species | IC50 | Notes | Reference |

| ACE2 | Human | 0.44 nM | [7][8] | |

| ACE | Human | >100 µM | [7][8] | |

| Carboxypeptidase A (CPDA) | Bovine | 27 µM | [7][8] |

| Parameter | Enzyme | Species | Value | Notes | Reference |

| pIC50 | rhACE2 | Human | 8.5 ± 0.1 | [7] | |

| pIC50 | rhACE | Human | 4.4 ± 0.2 | [7] | |

| pIC50 | rhACE2 | Murine | 4.7 ± 0.1 | Heart | [7] |

| pIC50 | rhACE2 | Murine | 6.9 ± 0.1 | Mononuclear cells (MNCs) | [7] |

| pIC50 | ACE | Murine | 4.4 ± 0.1 | Heart | [7] |

| pIC50 | ACE | Murine | 6.2 ± 0.1 | Mononuclear cells (MNCs) | [7] |

Experimental Protocols

In Vitro ACE2 Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of this compound against ACE2.

Materials:

-

Recombinant human ACE2 (rhACE2)

-

This compound

-

Fluorescent substrate: 7-Mca-YVADAPK(Dnp)

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2, pH 7.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of rhACE2 to each well.

-

Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescent substrate 7-Mca-YVADAPK(Dnp) to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 320/400 nm).

-

Record fluorescence readings at regular intervals for a specified period (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based ACE2 Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on ACE2 activity in a cellular context.

Materials:

-

HEK293 cells overexpressing human ACE2 (HEK-ACE2)

-

This compound

-

[3H]MLN-4760 (radiolabeled tracer)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Scintillation counter

-

48-well cell culture plates

Procedure:

-

Seed HEK-ACE2 cells in 48-well plates and allow them to adhere and grow overnight.

-

Prepare serial dilutions of non-radiolabeled this compound in cell culture medium.

-

To each well, add a fixed concentration of [3H]MLN-4760.

-

Add the increasing concentrations of non-radiolabeled this compound to the wells.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the cells with ice-cold PBS to remove unbound tracer and inhibitor.

-

Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The displacement of [3H]MLN-4760 by the non-radiolabeled compound is used to determine the binding affinity and IC50 value in a cellular environment.[9]

Visualizations

Signaling Pathway of ACE2 and its Inhibition by this compound

Caption: Inhibition of ACE2 by this compound within the Renin-Angiotensin System.

Experimental Workflow for In Vitro ACE2 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against ACE2.

Logical Relationship of this compound's Selectivity

Caption: Selectivity profile of this compound for ACE2 over related enzymes.

References

- 1. ACE2 Inhibitor, MLN-4760 = 97 HPLC, powder, Calbiochem 305335-31-3 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLN-4760 Induces Oxidative Stress without Blood Pressure and Behavioural Alterations in SHRs: Roles of Nfe2l2 Gene, Nitric Oxide and Hydrogen Sulfide [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

(R)-MLN-4760 and its Interaction with ACE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of (R)-MLN-4760 for Angiotensin-Converting Enzyme 2 (ACE2). It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for assessing ACE2 inhibition, and visualizations of the relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the renin-angiotensin system and related pathways.

Quantitative Binding Affinity Data

This compound is the less active enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. The majority of research has focused on the (S,S)-diastereoisomer, MLN-4760 (also known as GL-1001), due to its significantly higher affinity for ACE2. The binding affinities of both isomers are summarized below for comparative purposes.

| Compound | Target | Assay Type | Parameter | Value | Selectivity |

| This compound | Human ACE2 | Inhibition Assay | IC50 | 8.4 µM[1] | Less active isomer[1] |

| MLN-4760 ((S,S)-isomer) | Human ACE2 | Inhibition Assay | IC50 | 0.44 nM[2][3] | >5000-fold vs. human testicular ACE[2][3] |

| Human testicular ACE | Inhibition Assay | IC50 | >100 µM[2][3] | ||

| Bovine Carboxypeptidase A (CPDA) | Inhibition Assay | IC50 | 27 µM[2][3] | ||

| Recombinant Human ACE2 | Inhibition Assay | pIC50 | 8.5 ± 0.1[2] | ||

| Recombinant Human ACE | Inhibition Assay | pIC50 | 4.4 ± 0.2[2] | ||

| Murine Heart ACE2 | Inhibition Assay | pIC50 | 4.7 ± 0.1[3] | ||

| Murine Mononuclear Cells ACE2 | Inhibition Assay | pIC50 | 6.9 ± 0.1[3] | ||

| Murine Heart ACE | Inhibition Assay | pIC50 | 4.4 ± 0.1[3] | ||

| Murine Mononuclear Cells ACE | Inhibition Assay | pIC50 | 6.2 ± 0.1[3] |

Experimental Protocols

The determination of the binding affinity and inhibitory potential of compounds like this compound against ACE2 can be achieved through various experimental methodologies. Below are detailed protocols for commonly employed assays.

Fluorescence-Based ACE2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACE2 using a fluorogenic substrate.

Materials:

-

Recombinant human ACE2 protein

-

Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp) or similar)

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

Test compound (this compound) and positive control (MLN-4760)

-

DMSO for compound dilution

-

1536-well or 96-well solid black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and controls in DMSO. Transfer a small volume (e.g., 25 nL for a 1536-well plate) of these solutions to the assay plate.[4]

-

Enzyme Addition: Dilute the recombinant human ACE2 in assay buffer to the desired final concentration (e.g., 0.2 nM).[4] Dispense the ACE2 solution into the wells containing the compounds and incubate for 15 minutes at room temperature.[4]

-

Substrate Addition: Prepare the ACE2 substrate solution in the assay buffer to the desired final concentration (e.g., 15 µM).[4] Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of approximately 320-330 nm and an emission wavelength of 390-420 nm.[5][6][7] Continue reading for a set period (e.g., 15-30 minutes) at room temperature.[4][6]

-

Data Analysis: Determine the rate of reaction by calculating the change in relative fluorescence units (RFU) over time from the linear portion of the kinetic curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Binding Assay using Radiolabeled Ligand

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from ACE2.

Materials:

-

HEK-293 cells overexpressing human ACE2 (HEK-ACE2 cells)

-

[³H]MLN-4760 (radioligand)

-

Test compound (this compound) and unlabeled MLN-4760

-

Cell culture medium and PBS

-

48-well plates

-

1 M NaOH for cell lysis

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed HEK-ACE2 cells in 48-well plates and allow them to adhere and grow overnight.[8][9]

-

Competitive Binding: To each well, add a fixed concentration of [³H]MLN-4760 (e.g., 6.2 nM) along with increasing concentrations of the unlabeled test compound (from 0.01 nM to 100 µM).[8][9]

-

Washing and Lysis: Following incubation, rinse the cells with PBS to remove unbound radioligand.[8][9] Lyse the cells by adding 1 M NaOH to each well.[8][9]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the direct binding kinetics (on-rate, off-rate, and dissociation constant KD) of a small molecule to its protein target.

Materials:

-

SPR instrument and sensor chips

-

Recombinant human ACE2 protein

-

Test compound (this compound)

-

Amine coupling reagents for protein immobilization

-

Running buffer

Procedure:

-

Protein Immobilization: Covalently attach the recombinant human ACE2 to the sensor chip surface via amine coupling.[10]

-

Binding Measurement: Inject a series of concentrations of the test compound over the immobilized ACE2 surface. A kinetic titration (single-cycle kinetics) can be used.[10]

-

Data Analysis: The binding sensorgrams are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving ACE2 and a typical experimental workflow for determining ACE2 inhibition.

Mechanism of Action

MLN-4760, the more potent (S,S)-isomer of this compound, acts as a highly selective and potent inhibitor of ACE2. It binds directly to the active site of the enzyme. This interaction involves the coordination of one of the inhibitor's carboxylate groups to the zinc atom within the ACE2 active site, which displaces a water molecule that is essential for catalysis. This binding effectively blocks the enzymatic activity of ACE2. Molecular dynamics simulations have indicated that while MLN-4760 has a high affinity for the enzymatic active site of ACE2 and can alter its conformation, it does not significantly impede the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to ACE2.[11][12]

The inhibition of ACE2 by compounds like MLN-4760 has significant implications for the Renin-Angiotensin System (RAS). ACE2 is a key enzyme in the counter-regulatory axis of the RAS, where it cleaves angiotensin II, a potent vasoconstrictor, to form angiotensin-(1-7), which generally has vasodilatory and protective effects.[13] By inhibiting ACE2, MLN-4760 can disrupt this balance. Furthermore, studies have suggested that ACE2 inhibition can lead to the activation of compensatory mechanisms, including those involving nitric oxide and hydrogen sulfide signaling, as well as the Nrf2-mediated antioxidant response pathway.[5][13]

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. eurogentec.com [eurogentec.com]

- 7. Fluorescence-Based Measurements of Membrane-Bound Angiotensin Converting Enzyme 2 Activity Using Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. ACE2 Rescues Sepsis-Associated Encephalopathy by Reducing Inflammation, Oxidative Stress, and Neuronal Apoptosis via the Nrf2/Sestrin2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Overexpression of Central ACE2 Attenuates the Pressor Response to Chronic Central Infusion of Angiotensin II: A Potential Role for Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-MLN-4760: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), plays a crucial role in modulating the Renin-Angiotensin System (RAS). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are presented, alongside quantitative data on reaction yields and product purity. Furthermore, the signaling pathway through which this compound exerts its effects is illustrated, offering valuable insights for researchers in pharmacology and drug development.

Chemical Structure

This compound, systematically named (2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid , is a small molecule inhibitor of ACE2. Its chemical formula is C₁₉H₂₃Cl₂N₃O₄, with a molecular weight of 428.31 g/mol .

Chemical Structure of this compound:

Synthesis of this compound

The synthesis of this compound can be accomplished through various routes, with the initial reported synthesis involving a reductive amination step that often results in a mixture of diastereomers. A more recent and improved method utilizes a Fukuyama-Mitsunobu reaction, offering better yields and diastereoselectivity, particularly demonstrated in the synthesis of its analogs.

Synthetic Pathways Overview

Two primary synthetic strategies have been reported for MLN-4760 and its derivatives:

-

Reductive Amination Pathway (Original Dales et al. method): This route involves the reaction of an appropriate aldehyde with an amino acid derivative, followed by reduction. A key challenge with this method is the formation of a diastereomeric mixture that requires careful separation.[1]

-

Fukuyama-Mitsunobu Reaction Pathway (Novel route for analogs): This approach offers improved yield and diastereoselectivity. It involves the alkylation of a nosyl-protected amine with an alcohol under Mitsunobu conditions.[2][3]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Adapted from Dales et al.)

This protocol outlines the general steps for the original synthesis, which produces a racemic mixture that requires subsequent separation.

Step 1: Synthesis of the Aldehyde Intermediate

-

Detailed experimental procedures for the synthesis of the aldehyde precursor are not fully available in the public domain but would involve standard organic synthesis techniques to construct the 3-(3,5-dichlorobenzyl)-imidazole-4-carbaldehyde.

Step 2: Reductive Amination

-

To a solution of the aldehyde intermediate in a suitable solvent (e.g., methanol), add L-leucine methyl ester hydrochloride and a mild base (e.g., triethylamine) to neutralize the salt.

-

Stir the mixture at room temperature for a specified time to allow for imine formation.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction, typically with water, and extract the product with an organic solvent.

-

The crude product, a mixture of diastereomers, is then purified by column chromatography.

Step 3: Hydrolysis and Purification

-

The resulting ester is hydrolyzed using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the diacid.

-

The diastereomeric mixture is then separated using preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired (R,S)-diastereomer.[1]

Protocol 2: Synthesis of Analogs via Fukuyama-Mitsunobu Reaction

This protocol is based on a novel synthetic route developed for fluorinated analogs of MLN-4760, which demonstrates improved yield and diastereoselectivity.[2][3]

Step 1: Preparation of the Nosyl-Protected Amine

-

React the appropriate amino acid ester with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the nosyl-protected amine.

Step 2: Fukuyama-Mitsunobu Reaction

-

To a solution of the nosyl-protected amine and the desired alcohol (e.g., a substituted benzyl alcohol) in an appropriate solvent (e.g., THF), add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching and extraction, followed by purification of the N-alkylated product.

Step 3: Deprotection and Hydrolysis

-

Remove the nosyl protecting group using a suitable thiol (e.g., thiophenol) and a base (e.g., potassium carbonate).

-

Hydrolyze the ester groups as described in Protocol 1 to obtain the final diacid product.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of MLN-4760 and its analogs.

| Parameter | Reductive Amination Route | Fukuyama-Mitsunobu Route (Analogs) | Reference |

| Overall Yield | Low (e.g., 31% for a key step) | 7% (for MLN-4760) | [1][3] |

| Diastereomeric Ratio | ~57:43 | >20:1 | [1][3] |

| Purity | >99% after preparative HPLC | >99% after purification | [3] |

Signaling Pathway and Mechanism of Action

This compound functions as a highly potent and selective inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS). The RAS is a critical regulator of blood pressure, fluid, and electrolyte balance.

The classical RAS pathway involves the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). Ang II then binds to the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, and fibrosis.

A counter-regulatory pathway involves ACE2, which degrades Ang II into Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) binds to the Mas receptor, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects.

By inhibiting ACE2, this compound blocks the degradation of Ang II and the production of Ang-(1-7). This shifts the balance of the RAS towards the vasoconstrictive, pro-inflammatory ACE/Ang II/AT1R axis.

Signaling Pathway Diagram

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Renin-Angiotensin System. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action. The detailed protocols and quantitative data serve as a practical resource for researchers engaged in the synthesis and application of this potent ACE2 inhibitor. Further research into optimizing the synthetic route and exploring the full therapeutic potential of this compound is warranted.

References

(R)-MLN-4760: A Comprehensive Technical Review of its Selectivity Profile Against Angiotensin-Converting Enzyme (ACE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLN-4760, the R-enantiomer of the potent Angiotensin-Converting Enzyme 2 (ACE2) inhibitor MLN-4760, has garnered significant interest within the scientific community for its role in elucidating the physiological and pathological functions of ACE2. A thorough understanding of its selectivity profile, particularly in comparison to the classical Angiotensin-Converting Enzyme (ACE), is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the Renin-Angiotensin System (RAS). This technical guide provides an in-depth analysis of the selectivity of this compound, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound and its racemate has been quantified against ACE2 and ACE, revealing a significant preference for ACE2. The following table summarizes the key quantitative data from biochemical assays.

| Compound | Target Enzyme | IC50 | pIC50 | Notes |

| This compound | Human ACE2 | 8.4 µM[1] | - | The less active enantiomer of MLN-4760[1]. |

| Racemic MLN-4760 | Human ACE2 | 0.44 nM[2] | 8.5 ± 0.1 | Exhibits high potency for ACE2[2]. |

| Racemic MLN-4760 | Human Testicular ACE | >100 µM[2] | 4.4 ± 0.2 | Demonstrates over 5000-fold selectivity for ACE2 over ACE[2]. |

| Racemic MLN-4760 | Bovine Carboxypeptidase A | 27 µM[2][3] | - | Shows moderate activity against this related metalloprotease. |

It is important to note that one study referred to the isomers of MLN-4760 as MLN-4760-A and MLN-4760-B, with MLN-4760-A being the (R)-isomer. This study reported that MLN-4760-A demonstrated lower efficacy and poor selectivity for ACE2 in mononuclear cells and murine heart tissue[3][4]. This aligns with the finding that this compound is the less active isomer[1].

Experimental Protocols

The determination of the selectivity profile of this compound involves robust biochemical assays to quantify its inhibitory potency against ACE2 and ACE. The following is a synthesized protocol based on established methodologies for determining the IC50 values of ACE and ACE2 inhibitors.

Protocol: Determination of IC50 for ACE2 and ACE Inhibition

1. Materials and Reagents:

-

Enzymes: Recombinant human ACE2 and recombinant human testicular ACE.

-

Inhibitor: this compound.

-

Fluorescent Substrates:

-

For ACE2: Mca-YVADAPK(Dnp)-OH (7-methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-dinitrophenyl)-OH).

-

For ACE: A suitable fluorogenic substrate such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.

-

-

Assay Buffer: 50 mM Tris-HCl or MES buffer, pH 7.5 (or pH 6.5 for some ACE2 assays), containing 150 mM NaCl, and 10 µM ZnCl2.

-

Control Inhibitor (for ACE): Captopril.

-

96-well black microplates.

-

Fluorescence plate reader.

2. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the enzymes and substrates in the assay buffer. The final concentration of the enzyme should be in the linear range of the assay, and the substrate concentration should be at or near its Km value.

-

-

Assay Setup:

-

In the wells of a 96-well black microplate, add the following components in triplicate:

-

Assay Buffer

-

A serial dilution of this compound (typically from high micromolar to low nanomolar concentrations).

-

Enzyme solution (ACE2 or ACE).

-

-

Include control wells:

-

No inhibitor control: Contains enzyme, substrate, and buffer (to determine 100% enzyme activity).

-

No enzyme control: Contains substrate and buffer (to measure background fluorescence).

-

Positive control inhibitor (for ACE): A known ACE inhibitor like captopril.

-

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorescent substrate to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Subtract the background fluorescence from all readings.

-

Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Mandatory Visualizations

Signaling Pathway

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE and ACE2 are key enzymes in this pathway with opposing effects.

Caption: The Renin-Angiotensin System, highlighting the roles of ACE and ACE2 and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the key steps involved in determining the selectivity profile of an inhibitor like this compound.

Caption: Workflow for determining the IC50 and selectivity profile of this compound.

Conclusion

This compound is the less active enantiomer of the potent and selective ACE2 inhibitor, MLN-4760. While the racemate exhibits high affinity and selectivity for ACE2 over ACE, the (R)-isomer possesses significantly weaker inhibitory activity against ACE2. Its selectivity for ACE2 over ACE is therefore less pronounced. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and other modulators of the Renin-Angiotensin System. Accurate characterization of the selectivity of such compounds is indispensable for advancing our understanding of cardiovascular and related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MLN-4760: An In-Depth Technical Guide to its In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of (R)-MLN-4760, a less active stereoisomer of the potent and selective Angiotensin-Converting Enzyme 2 (ACE2) inhibitor, MLN-4760. The following sections detail its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways involved.

Quantitative In Vitro Potency Data

The in vitro potency of MLN-4760 and its isomers has been determined against ACE2 and other related metalloproteases. The data, summarized below, highlights the high potency and selectivity of the active isomer for human ACE2.

| Compound/Isomer | Target Enzyme | Organism/Source | Assay Type | IC50 Value | Selectivity vs. hACE | Reference |

| MLN-4760 (racemic) | Angiotensin-Converting Enzyme 2 (ACE2) | Human (recombinant) | Enzyme Inhibition | 0.44 nM | >5000-fold | [1][2][3][4][5][6] |

| Angiotensin-Converting Enzyme (ACE) | Human (testicular) | Enzyme Inhibition | >100 µM | [1][4] | ||

| Carboxypeptidase A (CPDA) | Bovine | Enzyme Inhibition | 27 µM | [1][2][4] | ||

| This compound | Angiotensin-Converting Enzyme 2 (ACE2) | Enzyme Inhibition | 8.4 µM | [7] | ||

| MLN-4760 Isomer B | Angiotensin-Converting Enzyme 2 (ACE2) | Human (MNCs) | Enzyme Inhibition | - | 28-fold vs. ACE | [8] |

| Angiotensin-Converting Enzyme 2 (ACE2) | Human (CD34+ cells) | Enzyme Inhibition | - | 63-fold vs. ACE | [8] | |

| Angiotensin-Converting Enzyme 2 (ACE2) | Murine (heart) | Enzyme Inhibition | - | 100-fold vs. ACE | [8] | |

| Angiotensin-Converting Enzyme 2 (ACE2) | Murine (MNCs) | Enzyme Inhibition | - | 228-fold vs. ACE | [8] |

MNCs: Mononuclear Cells

Signaling Pathway: The Renin-Angiotensin System

MLN-4760 exerts its effect by inhibiting ACE2, a key enzyme in the Renin-Angiotensin System (RAS). ACE2 is responsible for the conversion of the vasoconstrictor Angiotensin II into the vasodilator Angiotensin-(1-7). By blocking this conversion, MLN-4760 can modulate the balance of these vasoactive peptides.

References

- 1. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. selleckchem.com [selleckchem.com]

(R)-MLN-4760: A Technical Guide to its Discovery and Development as a Potent ACE2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MLN-4760, also known as GL-1001 or ORE-1001, is a potent and highly selective small molecule inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, key experimental data, and methodologies. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development. The document includes structured data tables for quantitative analysis and detailed visualizations of relevant biological pathways and experimental workflows.

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a critical component of the Renin-Angiotensin System (RAS), acting as a counter-regulatory enzyme to the classical ACE pathway. By converting angiotensin II to the vasodilatory peptide angiotensin-(1-7), ACE2 plays a protective role in cardiovascular homeostasis.[5][6] Furthermore, ACE2 has gained significant attention as the primary cellular entry receptor for the SARS-CoV-2 virus.[7][8] The development of selective ACE2 inhibitors like this compound is crucial for dissecting the physiological and pathological roles of ACE2. This compound was developed as a tool compound for this purpose and has been investigated for its therapeutic potential, including in ulcerative colitis where it reached Phase I clinical trials.[4]

Mechanism of Action

This compound is a substrate-based designed inhibitor that potently and selectively targets the enzymatic activity of human ACE2.[1][2] It effectively blocks the conversion of angiotensin II to angiotensin-(1-7). Molecular studies have shown that this compound binds to the active site of ACE2, with one of its carboxylate groups coordinating with the zinc atom, thereby displacing the water molecule essential for catalysis.[9] This interaction with key residues in the S1 and S1' peptide-binding subsites confers its high affinity and selectivity.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | Species | Assay Type | IC50 | Reference |

| ACE2 | Human | Enzymatic | 0.44 nM | [1][2][3][4] |

| ACE | Human | Enzymatic | >100 µM | [1][2] |

| Carboxypeptidase A | Bovine | Enzymatic | 27 µM | [1][2] |

Table 2: pIC50 Values of this compound in Different Tissues

| Tissue | Species | pIC50 (rhACE2) | pIC50 (ACE) | Reference |

| Recombinant Human | N/A | 8.5 ± 0.1 | 4.4 ± 0.2 | [1] |

| Heart | Murine | 4.7 ± 0.1 | 4.4 ± 0.1 | [1] |

| Mononuclear Cells | Murine | 6.9 ± 0.1 | 6.2 ± 0.1 | [1] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃Cl₂N₃O₄ | [2] |

| Molecular Weight | 428.3 g/mol | [2] |

| Solubility in DMSO | Soluble | [2] |

Table 4: Properties of Fluorinated this compound Derivatives for PET Imaging

| Compound | Radiochemical Purity | Decay-Corrected Radiochemical Yield | Molar Activity (End of Synthesis) | logD | Reference |

| [¹⁸F]F-MLN-4760 | >99% | 5.3% | 21-38 GBq/µmol | -1.32 ± 0.04 | [10][11] |

| [¹⁸F]F-Aza-MLN-4760 | >99% | 1.2% | 78-81 GBq/µmol | -2.02 ± 0.21 | [10][11] |

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin System and ACE2 Inhibition

The following diagram illustrates the central role of ACE2 in the Renin-Angiotensin System and the point of intervention for this compound.

Caption: The role of ACE2 in the RAS and the inhibitory action of this compound.

SARS-CoV-2 Cellular Entry and Potential Inhibition

This diagram shows the mechanism of SARS-CoV-2 entry into host cells via ACE2 and the theoretical point of intervention for ACE2 inhibitors.

Caption: Mechanism of SARS-CoV-2 entry and potential inhibition by this compound.

Radiosynthesis Workflow for [¹⁸F]F-MLN-4760

The following diagram outlines the key steps in the radiosynthesis of a fluorinated derivative of this compound for PET imaging.

Caption: Key steps in the radiosynthesis of [¹⁸F]F-MLN-4760.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported with an overall yield of 7% and a purity of >99%.[10][11] A novel synthetic route for analogues involved a Fukuyama-Mitsunobu amination.[12] The synthesis of fluorinated derivatives for PET imaging utilized (3-chloro-5-fluorophenyl)methanol in place of (3,5-dichlorophenyl)methanol.[10][11]

-

General Approach: The synthesis generally involves the coupling of a protected L-histidine derivative with an L-leucine analogue, followed by deprotection steps. The stereochemistry is critical for activity.

In Vitro ACE2 Inhibition Assay

-

Objective: To determine the IC50 value of this compound against human ACE2.

-

Enzyme: Recombinant human ACE2 (rhACE2).

-

Substrate: A fluorogenic substrate, such as 7-Mca-YVADAPK(Dnp).[1]

-

Procedure:

-

rhACE2 is incubated with varying concentrations of this compound.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The cleavage of the substrate is monitored by measuring the increase in fluorescence over time.

-

The rate of reaction at each inhibitor concentration is determined.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

In Vivo Studies in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To evaluate the effects of long-term this compound administration on blood pressure and oxidative stress.[5][6][7]

-

Animal Model: Spontaneously Hypertensive Rats (SHRs).

-

Dosing: Subcutaneous infusion of this compound.

-

Parameters Measured:

-

Systolic blood pressure and heart rate.

-

Behavioral assessments (e.g., open field and elevated plus maze tests).[7]

-

Biochemical analysis of plasma for markers of oxidative stress, nitric oxide, and hydrogen sulfide levels.[5][7]

-

Gene expression analysis in tissues such as the brainstem for Ace2, Sod1, Sod2, Gpx4, and Hmox1.[7]

-

Radiotracer Binding and Uptake Assays

-

Objective: To assess the binding affinity and cellular uptake of [¹⁸F]F-MLN-4760.

-

Cell Lines: HEK-ACE2 (human embryonic kidney cells overexpressing ACE2) and HEK-ACE (control cells expressing ACE).[10][11][13][14]

-

Methods:

-

Displacement Assays: Competition binding experiments using [³H]MLN-4760 to determine the IC50 values of the fluorinated analogues.[10][11][13][14]

-

Cellular Uptake: Incubation of HEK-ACE2 and HEK-ACE cells with [¹⁸F]F-MLN-4760, followed by measurement of cell-associated radioactivity.[13][14]

-

In Vitro Autoradiography: Binding of the radiotracer to frozen tissue sections from HEK-ACE2 and HEK-ACE xenografts to visualize specific binding.[10][11]

-

Discussion and Future Directions

This compound has proven to be an invaluable research tool for elucidating the roles of ACE2 in health and disease. Its high potency and selectivity have enabled precise pharmacological interrogation of the ACE2 pathway. While its development for ulcerative colitis did not progress beyond Phase I, the compound and its derivatives continue to be explored in various contexts.

The development of radiolabeled versions of this compound, such as [¹⁸F]F-MLN-4760, for PET imaging represents a significant advancement.[10][11][13][14][15][16] These tools have the potential to non-invasively monitor ACE2 expression levels in vivo, which could be crucial for understanding diseases like COVID-19 and various cardiovascular conditions.[15]

Future research may focus on leveraging the structural insights from this compound to design novel ACE2 modulators with different properties, such as activators or inhibitors with specific tissue distribution profiles. Further investigation into the complex in vivo effects of ACE2 inhibition, as highlighted by studies in SHRs, is also warranted to fully understand the therapeutic potential and possible liabilities of targeting this enzyme.[5][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]

- 4. Mln-4760 | C19H23Cl2N3O4 | CID 448281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. development-of-radiofluorinated-mln-4760-derivatives-for-pet-imaging-of-the-sars-cov-2-entry-receptor-ace2 - Ask this paper | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

(R)-MLN-4760: A Technical Guide to its Role as a Selective ACE2 Inhibitor in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-MLN-4760 and its more potent enantiomer, MLN-4760, potent and selective inhibitors of Angiotensin-Converting Enzyme 2 (ACE2). It details their mechanism of action within the renin-angiotensin system (RAS), presents key quantitative data on their inhibitory activity, outlines experimental protocols for their evaluation, and illustrates their role in the broader signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular disease research and drug development.

Introduction to the Renin-Angiotensin System and ACE2

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. A key enzyme in this system is Angiotensin-Converting Enzyme 2 (ACE2), which acts as a counter-regulatory enzyme to the classical RAS axis. ACE2 is a carboxypeptidase that primarily converts the potent vasoconstrictor Angiotensin II (Ang II) into Angiotensin-(1-7)[1][2]. Angiotensin-(1-7) then binds to the Mas receptor, eliciting vasodilatory, anti-proliferative, and anti-inflammatory effects, thereby counteracting the actions of Ang II[1][3][4][5]. Given its central role in cardiovascular homeostasis, ACE2 has emerged as a significant therapeutic target.

This compound and MLN-4760: Potent and Selective ACE2 Inhibitors

MLN-4760 is a potent and highly selective, cell-permeable inhibitor of human ACE2[6][7]. It was one of the first substrate-based designs of an ACE2 inhibitor[6]. This compound is the R-enantiomer of MLN-4760 and is considered the less active isomer[8]. These compounds are invaluable tools for studying the physiological and pathological roles of ACE2.

Mechanism of Action

MLN-4760 acts as a reversible inhibitor that binds with high affinity to the active site of ACE2[7]. Its mechanism involves the leucine moiety's isobutyl group targeting the S1 pocket of the enzyme, while its carboxylate group interacts with the active site zinc ion, mimicking the transition state of peptide hydrolysis[7]. The 3,5-dichlorobenzyl group of the molecule occupies the S1' subsite[7]. By inhibiting ACE2, MLN-4760 blocks the conversion of Angiotensin II to Angiotensin-(1-7)[9].

The following diagram illustrates the classical and ACE2-mediated pathways of the Renin-Angiotensin System and the point of inhibition by MLN-4760.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.

Quantitative Data

The inhibitory potency of this compound and its related compounds has been determined in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency

| Compound | Target | IC50 | Selectivity | Reference |

| MLN-4760 | Human ACE2 | 0.44 nM | >5000-fold vs. human testicular ACE | [6] |

| Bovine Carboxypeptidase A (CPDA) | 27 µM | [6] | ||

| Human Testicular ACE | >100 µM | [6] | ||

| This compound | ACE2 | 8.4 µM | Less active isomer | [8] |

| F-MLN-4760 | HEK-ACE2 cells | 3-fold higher than MLN-4760 | [1] | |

| F-Aza-MLN-4760 | HEK-ACE2 cells | 7-fold higher than MLN-4760 | [1] |

Table 2: In Vivo Study Parameters

| Compound | Animal Model | Dosage and Administration | Observed Effects | Reference |

| MLN-4760 | Rats | 100 µM infused at 0.5 µL/h (intracerebroventricular) | Worsened neurological function post-stroke | [6] |

| MLN-4760 | Spontaneously Hypertensive Rats (SHRs) | Low-dose subcutaneous infusion | (Pro)obesogenic effects, negative effects on captopril action, detrimental to small artery function, anti-angiogenic | [3][4] |

| MLN-4760 | Mice | Not specified | Abolished angiotensin II-induced hypertension | [7] |

| [¹⁸F]F-MLN-4760 | HEK-ACE2 xenografted nude mice | 3.7 MBq/kg (intravenous) | Specific accumulation in HEK-ACE2 xenografts | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of this compound and related compounds.

In Vitro ACE2 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against ACE2.

Caption: Workflow for an in vitro ACE2 fluorescence-based inhibition assay.

Detailed Steps:

-

Buffer Preparation : Prepare an assay buffer consisting of 50mM MES, 300mM NaCl, 10µM ZnCl₂, and 0.01% Triton X-100, with a pH of 6.5[9].

-

Enzyme/Lysate Addition : In a black microtiter plate, add either 0.01 µg of recombinant ACE2 or 10 µg of total protein from cell lysates to each well[9].

-

Inhibitor Addition : Add varying concentrations of the test compound (e.g., MLN-4760) to the wells.

-

Pre-incubation : Briefly pre-incubate the enzyme/lysate with the inhibitor.

-

Reaction Initiation : Start the enzymatic reaction by adding 50 µM of a suitable fluorogenic substrate (e.g., 7-Mca-YVADAPK(Dnp))[6].

-

Incubation : Incubate the plate at 37°C. The incubation time is typically 1 hour for recombinant enzymes and up to 4 hours for cell or tissue lysates[9].

-

Fluorescence Measurement : Read the fluorescence intensity using a plate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm[9].

-

Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Biodistribution Studies of Radiolabeled MLN-4760 Derivatives

This protocol outlines the methodology for assessing the in vivo distribution of radiolabeled ACE2 inhibitors.

Caption: Experimental workflow for in vivo biodistribution studies.

Detailed Steps:

-

Animal Model : Utilize humanized ACE2 mice[11].

-

Radiotracer Injection : Anesthetize the mice (e.g., with 1.5% isoflurane) and inject the radiolabeled compound, such as ¹⁸F-MLN-4760 (e.g., 3.7 MBq/kg), into the lateral tail vein[11].

-

Distribution Phase : Maintain the mice under anesthesia for a specified period (e.g., 30 minutes) to allow for the distribution of the radiotracer[11].

-

Euthanasia and Organ Collection : Euthanize the mice via cervical dislocation and immediately collect organs of interest. Weigh the collected organs[11].

-

Radioactivity Measurement : Measure the amount of radioactivity in each organ using a gamma counter[11].

-

Data Analysis : Decay-correct the tissue counts and the injected dose to the time of euthanasia. Express the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g)[11].

Conclusion

This compound and its more active counterpart, MLN-4760, are critical research tools for elucidating the complex role of ACE2 in the renin-angiotensin system and its implications in cardiovascular health and disease. Their high potency and selectivity allow for precise interrogation of ACE2 function in both in vitro and in vivo models. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of modulating ACE2 activity. As research in this area continues, these inhibitors will undoubtedly play a pivotal role in the development of novel therapeutic strategies for a range of cardiovascular and related disorders.

References

- 1. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MLN-4760 ≥97% (HPLC), Angiotensin-converting enzyme 2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. An ACE2 PET imaging agent derived from 18F/Cl exchange of MLN-4760 under phase transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-MLN-4760 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for (R)-MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document details the quantitative data supporting its inhibitory activity, the experimental protocols used for its validation, and visualizations of the relevant biological pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is the more active enantiomer of MLN-4760 and acts as a highly potent and selective inhibitor of human ACE2.[1][2] ACE2 is a key enzyme in the Renin-Angiotensin System (RAS), where it cleaves angiotensin II to produce angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects. By inhibiting ACE2, this compound blocks this conversion, leading to an accumulation of angiotensin II and a reduction in angiotensin-(1-7) levels. This targeted inhibition makes it a valuable tool for studying the physiological and pathological roles of ACE2.

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro enzymatic assays. The following table summarizes the key quantitative data from these studies.

| Target Enzyme | Inhibitor | IC50 Value | Selectivity vs. ACE2 | Reference |

| Human ACE2 | This compound | 0.44 nM | - | [2][3][4][5][6] |

| Human ACE2 | This compound (less active isomer) | 8.4 µM | - | [1] |

| Human Testicular ACE | This compound | >100 µM | >227,000-fold | [2][3][5] |

| Bovine Carboxypeptidase A (CPDA) | This compound | 27 µM | >61,000-fold | [2][3][5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the target validation of this compound.

In Vitro ACE2 Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of this compound against ACE2 by measuring the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant human ACE2 enzyme

-

This compound

-

Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp))

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the ACE2 enzyme to each well, except for the blank controls.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This assay assesses the selectivity of this compound by measuring its ability to inhibit Angiotensin-Converting Enzyme (ACE).

Materials:

-

Rabbit lung ACE

-

This compound

-

Substrate: Hippuryl-Histidyl-Leucine (HHL)

-

Assay buffer (e.g., borate buffer with NaCl)

-

1M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound, this compound.

-

In a test tube, combine the ACE solution and the test compound or vehicle control.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Add the HHL substrate to initiate the enzymatic reaction and incubate for 30-60 minutes at 37°C.[7]

-

Stop the reaction by adding 1M HCl.[7]

-

Extract the hippuric acid product with ethyl acetate.[7]

-

Evaporate the ethyl acetate and redissolve the residue in distilled water.[7]

-

Measure the absorbance of the hippuric acid at 228 nm.

-

Calculate the percent inhibition and determine the IC50 value.

In Vitro Carboxypeptidase A Inhibition Assay

This assay further evaluates the selectivity of this compound against a related metalloprotease, Carboxypeptidase A.

Materials:

-

Bovine pancreatic Carboxypeptidase A (CPA)

-

This compound

-

Substrate: Hippuryl-L-phenylalanine

-

Assay buffer (e.g., Tris-HCl with NaCl)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the inhibitor, this compound.

-

In a cuvette, mix the CPA enzyme solution with the inhibitor or vehicle control.

-

Equilibrate the mixture at 25°C.

-

Initiate the reaction by adding the hippuryl-L-phenylalanine substrate.

-

Monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[8]

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.[8]

-

Determine the percent inhibition and calculate the IC50 value.

In Vivo Model of Angiotensin II-Induced Hypertension

This in vivo study validates the target engagement and physiological effect of this compound in a disease-relevant animal model.

Experimental Design:

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) or mice infused with Angiotensin II.[9][10][11][12][13]

-

Treatment Groups:

-

Vehicle control (e.g., saline)

-

This compound administered via subcutaneous injection, intraperitoneal injection, or osmotic mini-pumps.

-

-

Parameters Measured:

-

Blood pressure (e.g., via tail-cuff plethysmography or radiotelemetry).

-

Plasma and tissue levels of Angiotensin II and Angiotensin-(1-7).

-

ACE2 activity in tissues (e.g., kidney, heart).

-

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Implant osmotic mini-pumps for continuous infusion of Angiotensin II to induce hypertension.

-

Administer this compound or vehicle to the respective treatment groups.

-

Monitor blood pressure at regular intervals throughout the study period.

-

At the end of the study, collect blood and tissue samples for biochemical analysis.

-

Measure angiotensin peptide levels using methods such as ELISA or mass spectrometry.

-

Determine tissue ACE2 activity using the fluorometric assay described above.

-

Analyze the data to assess the effect of this compound on blood pressure and the RAS.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the target validation of this compound.

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound on ACE2.

Caption: A generalized workflow for the target validation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MLN-4760|COVID-19|SARS-COV-2 |ACE2 inhibitor [dcchemicals.com]

- 4. MLN 4760 | ACE2 | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. US4292404A - Method for determining the activity of the angiotensin-converting enzyme - Google Patents [patents.google.com]

- 8. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760—Benefit or Detriment in Essential Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Two Soluble ACE2-Fc Variants on Blood Pressure and Albuminuria in Hypertensive Mice: Research Letter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vascular Effects of Low-Dose ACE2 Inhibitor MLN-4760-Benefit or Detriment in Essential Hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(R)-MLN-4760: An In-Depth Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MLN-4760 is the R-enantiomer of MLN-4760, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). As the less active isomer of the compound, this compound serves as an important tool for understanding the stereochemical requirements of ACE2 inhibition and as a control compound in pharmacological studies. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, in vitro activity, and the broader context of ACE2 inhibition by its related stereoisomers.

Mechanism of Action

This compound, like its more active counterparts, is a competitive inhibitor of ACE2. It binds to the active site of the enzyme, preventing the hydrolysis of its primary substrate, Angiotensin II (Ang II), into Angiotensin-(1-7)[1][2]. ACE2 is a critical negative regulator of the Renin-Angiotensin System (RAS), and its inhibition leads to an accumulation of Ang II and a reduction in the vasodilatory and anti-proliferative effects of Ang-(1-7).

The primary signaling pathway affected by this compound is the Renin-Angiotensin System. By inhibiting ACE2, the balance is shifted away from the protective ACE2/Ang-(1-7)/Mas receptor axis and towards the classical ACE/Ang II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, and fibrosis.

Quantitative Pharmacological Data

The available quantitative data for this compound is limited compared to its more potent stereoisomers. The primary reported value is its IC50 against ACE2. For a comprehensive understanding, the data for the racemic mixture (denoted as MLN-4760-R) and the more active isomer (MLN-4760-B) are also presented.

Table 1: In Vitro Inhibitory Activity of MLN-4760 and its Isomers against ACE2

| Compound | Target | IC50 | Reference |

| This compound | Human ACE2 | 8.4 µM | [3] |

| MLN-4760 (Racemic Mixture) | Human ACE2 | 0.44 nM | [4] |

| MLN-4760-B (More Active Isomer) | Human Recombinant ACE2 | Not explicitly stated as IC50, but is the more potent isomer. | [5] |

Table 2: Selectivity of MLN-4760 Isomers for ACE2 over ACE

| Compound | Tissue/Cell Type | Selectivity (Fold) | Reference |

| MLN-4760-B | Human Mononuclear Cells (MNCs) | 28 | [5][6] |

| MLN-4760-B | Human CD34+ Cells | 63 | [5][6] |

| MLN-4760-B | Murine Heart | 100 | [5][6] |

| MLN-4760-B | Murine Mononuclear Cells (MNCs) | 228 | [5][6] |

| MLN-4760 (Racemic Mixture) | Human Mononuclear Cells (MNCs) | Poor | [5][6] |

| MLN-4760-A (Less Active Isomer) | Human Mononuclear Cells (MNCs) | Poor | [5][6] |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. However, the methodologies used for its racemate and other isomers are directly applicable.

ACE2 Inhibition Assay (Fluorometric)

This protocol is adapted from methods used for the characterization of MLN-4760.

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human ACE2.

Materials:

-

Recombinant human ACE2 enzyme

-

This compound

-

Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100, pH 6.5)

-

Fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)-OH)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.

-

In a 96-well black microplate, add a fixed amount of recombinant human ACE2 enzyme to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

Calculate the rate of substrate hydrolysis for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo and In Vitro Studies

Specific in vivo or extensive in vitro studies focusing solely on this compound are not widely reported in the literature. The majority of research utilizes the racemic mixture or the more active "B" isomer to investigate the physiological and pathophysiological roles of ACE2. These studies have explored the effects of ACE2 inhibition in models of cardiovascular disease, kidney disease, and, more recently, in the context of SARS-CoV-2 infection, where ACE2 serves as the primary receptor for viral entry. While these findings are not directly attributable to this compound, they provide the foundational knowledge for the consequences of ACE2 inhibition.

Stereochemistry and Structure-Activity Relationship

The significant difference in inhibitory potency between this compound (IC50 = 8.4 µM) and the racemic MLN-4760 (IC50 = 0.44 nM) underscores the critical role of stereochemistry in the binding of this class of inhibitors to the ACE2 active site. The spatial arrangement of the functional groups in the more active enantiomer allows for optimal interactions with key residues in the enzyme's binding pocket, leading to a much higher affinity. The study of less active enantiomers like this compound is crucial for elucidating these structure-activity relationships and for the rational design of more potent and selective inhibitors.

Conclusion

This compound is the less active enantiomer of the potent ACE2 inhibitor, MLN-4760. While its own pharmacological profile is not extensively detailed in the literature, its significantly lower inhibitory activity compared to the racemate and the more active "B" isomer highlights the stereospecificity of ACE2 inhibition. This compound serves as a valuable research tool for dissecting the molecular interactions within the ACE2 active site and as a negative control in studies investigating the biological effects of ACE2 inhibition. Future research focusing on the specific properties of each enantiomer will further refine our understanding of the therapeutic potential of targeting the Renin-Angiotensin System.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Angiotensin converting enzyme 2 (ACE2) inhibition assay [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes for In Vivo Studies with the ACE2 Inhibitor MLN-4760

Audience: Researchers, scientists, and drug development professionals.

Introduction

MLN-4760 is a potent and selective, cell-permeable inhibitor of angiotensin-converting enzyme 2 (ACE2).[1] It acts as a reversible inhibitor by binding with high affinity to the active site zinc of the enzyme, mimicking the transition state during peptide hydrolysis. With an IC50 value of 0.44 nM for human ACE2, it demonstrates high selectivity over related enzymes like angiotensin-converting enzyme (ACE) and carboxypeptidase A.[2] It is crucial to note that the biological activity resides primarily in the (S,S)-enantiomer. The (R)-MLN-4760 isomer is significantly less active, with a reported IC50 of 8.4 μM.[3] The protocols and data presented herein are based on studies using "MLN-4760," which typically refers to the active (S,S)-isomer or the racemic mixture. Researchers should verify the specific isomeric composition of their compound.

Mechanism of Action: The Renin-Angiotensin System (RAS)

MLN-4760 exerts its effects by inhibiting ACE2, a critical enzyme in the Renin-Angiotensin System (RAS). ACE2 counter-regulates the classical RAS pathway by converting the vasoconstrictor peptide Angiotensin II (Ang II) into the vasodilator peptide Angiotensin-(1-7) [Ang-(1-7)].[1][4] Ang-(1-7) then acts on the Mas receptor, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects, often mediated by nitric oxide (NO) and hydrogen sulfide (H2S).[5][6] By blocking ACE2, MLN-4760 prevents the degradation of Ang II and the formation of Ang-(1-7), which can shift the balance of the RAS towards the vasoconstrictive and pro-inflammatory effects of Ang II mediated by the AT1 receptor.[1][7]

Caption: The Renin-Angiotensin System and the inhibitory action of MLN-4760 on ACE2.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies using MLN-4760.

Table 1: Summary of In Vivo Administration Protocols for MLN-4760

| Animal Model | Administration Route | Dosage | Duration | Vehicle | Reference |

|---|---|---|---|---|---|

| Spontaneously Hypertensive Rats (SHRs) | Subcutaneous (s.c.) infusion via mini-osmotic pump | 1 mg/kg/day | 14 days | 10% DMSO in isotonic saline | [5][8] |

| CD1 Nude Mice (Xenograft Model) | Intravenous (i.v.) | 5 MBq ([¹⁸F]F-MLN-4760) | Single dose | 0.9% NaCl with 0.05% BSA | [9] |

| Humanized ACE2 Mice | Intravenous (i.v.) | 3.7 MBq/kg ([¹⁸F]-MLN-4760) | Single dose | Not specified | [10] |

| Mice | Intracerebroventricular (icv) | 5 µg | Single dose | Not specified | [11] |

| Rats and Mice | In Drinking Water | 10 mg/kg/day | Chronic | Not specified | |

Table 2: Pharmacodynamic Effects of Chronic MLN-4760 Administration (1 mg/kg/day) in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Organ/Fluid | Effect | Result | Reference |

|---|---|---|---|---|

| Hemodynamics | - | No change in blood pressure | Not significant | [8] |

| Hydrogen Sulfide (H₂S) | Plasma, Heart | Increased | Significant increase | [5][8] |

| Total NOS Activity | Brainstem | Increased | Significant increase (p=0.03) | [8] |

| Nos3 Gene Expression | Brainstem | Increased | Significant increase (p=0.014) | [8] |

| Ace2 Gene Expression | Brainstem | Increased | Significant increase (p=0.0002) | [8] |

| Blood Glucose | Blood | Tendency to increase | p=0.0596 |[5] |

Table 3: Biodistribution of [¹⁸F]F-MLN-4760 in Xenograft-Bearing Mice (1 hour post-injection)

| Tissue | Uptake (% Injected Activity/gram) | Reference |

|---|---|---|

| HEK-ACE2 Xenograft | 13 ± 2 | [9] |

| HEK-ACE Xenograft | < 0.3 | [9] |

| Kidneys | 5.1 ± 1.5 |[9] |

Experimental Protocols

Protocol 1: Chronic Subcutaneous Infusion in a Hypertensive Rat Model

This protocol is adapted from studies investigating the long-term effects of ACE2 inhibition on cardiovascular parameters in spontaneously hypertensive rats (SHRs).[5][8]

1. Objective: To assess the chronic effects of ACE2 inhibition on blood pressure, and biochemical and molecular markers in the cardiovascular and nervous systems.

2. Materials:

-

Animals: 16- to 18-week-old male Spontaneously Hypertensive Rats (SHRs).[5]

-

Compound: MLN-4760.

-

Vehicle: Dimethyl sulfoxide (DMSO) and sterile isotonic saline (0.9% NaCl).[5]

-

Equipment: Mini-osmotic pumps (e.g., Alzet® model 2002, 0.5 µL/h pumping rate), isoflurane anesthesia, surgical tools.

3. Methodology:

-

Animal Acclimatization: House animals under standard conditions (12-h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week before the experiment.

-

Drug Preparation: Prepare the MLN-4760 solution to achieve a final dose of 1 mg/kg/day. Dissolve the required amount of MLN-4760 in a vehicle of 10% DMSO in isotonic saline.[5]

-

Pump Implantation:

-

Anesthetize the rat using isoflurane.

-

Shave and disinfect the dorsal thoracic region.

-

Make a small subcutaneous incision and create a pocket using blunt dissection.

-

Implant the pre-filled mini-osmotic pump into the subcutaneous pocket.

-

Close the incision with sutures or wound clips.

-

Provide post-operative care, including analgesics as required by institutional guidelines.

-

-

Treatment Period: The infusion will last for 14 days.[5] Monitor the animals daily for any signs of distress.

-